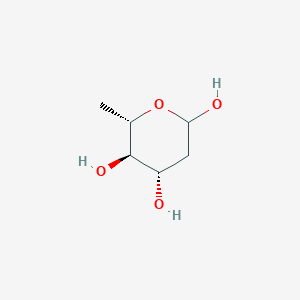

2,6-Dideoxy-L-arabino-hexopyranose

Description

Contextualization within the Deoxysugar Class

Deoxysugars are carbohydrates in which a hydroxyl group has been replaced by a hydrogen atom. This modification significantly alters the sugar's polarity and its ability to form hydrogen bonds, thereby influencing its chemical reactivity and biological activity. The absence of the hydroxyl group at the C-2 position, in particular, has profound implications for the sugar's conformational flexibility and its interactions with enzymes and receptors.

2,6-Dideoxyhexoses, including the L-arabino isomer, are found in a variety of biologically active natural products. ulisboa.pt The stereochemistry of the remaining hydroxyl groups and the methyl group at the C-6 position further defines the specific isomer and its role. The "L-arabino" configuration specifies the spatial arrangement of the substituents around the chiral centers of the hexopyranose ring.

Significance in Natural Product Structures

The importance of 2,6-Dideoxy-L-arabino-hexopyranose is underscored by its presence as a constituent of various natural products, particularly those with therapeutic potential. For instance, it is a component of glycosides of aranciamycinone, which have been studied for their potential as collagenase inhibitors. nih.gov The sugar moiety in these complex molecules often plays a crucial role in their biological activity, influencing their solubility, stability, and interaction with molecular targets.

A derivative, 2,6-dideoxy-3-O-ethyl-alpha-L-arabino-hexopyranose, also known as Dianose, has been identified in Dianthus chinensis. nih.gov This compound and its synthetic counterparts are utilized as diagnostic tools to detect specific enzymatic activities, such as that of α-L-arabinofuranosidase. ontosight.ai

Overview of Research Domains Pertaining to this compound

Research concerning this compound is multifaceted, spanning several key domains:

Chemical Synthesis: A primary focus of research has been the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. researchgate.netrsc.org These synthetic endeavors are crucial for obtaining sufficient quantities of the sugar for biological studies and for creating analogs with modified properties. Strategies often involve the manipulation of more common sugars or the use of asymmetric synthesis techniques. publish.csiro.au

Biosynthesis: Understanding the natural pathways for the production of 2,6-dideoxy sugars is another significant area of investigation. While the general biosynthetic pathway for 3,6-dideoxyhexoses is relatively well-established, the specific enzymatic steps leading to 2,6-deoxygenation are a subject of ongoing research. psu.eduacs.orglookchem.com These studies provide insights into the enzymatic machinery that nature employs to construct these unique sugar units.

Biological Activity: Researchers are actively exploring the biological roles of this compound and its glycosides. This includes investigating their antimicrobial properties and their potential as components of anticancer agents. nih.govresearchgate.net For example, certain alkyl 2,6-dideoxy-L-arabino-hexopyranosides have demonstrated activity against bacteria such as Bacillus anthracis. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(4S,5R,6S)-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5?,6-/m0/s1 |

InChI Key |

FDWRIIDFYSUTDP-YTCQNVEASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](CC(O1)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)O)O)O |

Origin of Product |

United States |

Biological Relevance and Molecular Interactions of 2,6 Dideoxy L Arabino Hexopyranose and Its Glycoconjugates

Incorporation into Natural Product Scaffolds

The structural diversity of natural products is vast, and many derive their potent biological activities from the unique carbohydrate moieties they contain. 2,6-Dideoxy-L-arabino-hexopyranose, also known as L-olivose, is a key building block in several classes of these compounds.

This compound is found in several polyketide antibiotics and antitumor agents, where it plays a critical role in their mechanism of action. Notable examples include:

Olivomycin: This antitumor antibiotic features a pentasaccharide chain containing L-olivose.

Flambamycin: A polyketide antibiotic that incorporates L-olivose in its structure.

Chlorothricin: This macrolide antibiotic contains a 2,6-dideoxy-L-arabino-hexose moiety. lookchem.com

Jadomycin B: An angucycline antibiotic produced by Streptomyces venezuelae, Jadomycin B is a glycosylated analog of Jadomycin A, featuring the 2,6-dideoxy sugar L-digitoxose. wikipedia.org While not L-olivose, the presence of a related 2,6-dideoxy sugar highlights the importance of this class of carbohydrates in the bioactivity of these compounds.

The sugar moieties in these compounds are often essential for their interaction with biological targets, such as DNA or ribosomes, thereby mediating their antibiotic or antitumor effects.

Angucycline and anthracycline antibiotics are potent anticancer agents, and their glycosidic portions, which frequently include this compound, are vital for their therapeutic efficacy. acs.org

Landomycin A and D: These angucycline antibiotics possess oligosaccharide chains composed of D-olivose and L-rhodinose. psu.edu The length of these deoxyoligosaccharide chains directly correlates with the cytostatic activity of the landomycins. psu.edu

Mithramycin: An anthracycline antibiotic, mithramycin contains a complex oligosaccharide side chain. acs.org While some sources describe the sugar as D-olivose, it is a 2,6-dideoxy-D-arabino-hexopyranose. psu.edu It's important to note the stereochemical difference from the L-form. Mithramycin's alternative name includes reference to 2,6-dideoxy-ß-D-arabino-hexopyranosyl moieties. bioscience.co.uk

The synthesis of analogs of these compounds often involves the challenging stereoselective synthesis of 2,6-dideoxyglycosides. acs.orgacs.org

Glycopeptide antibiotics are a critical class of drugs used to treat serious bacterial infections. The sugar components of these molecules are crucial for their mode of action.

Chloroeremomycin: This glycopeptide antibiotic, closely related to vancomycin, contains the amino sugar 4-epi-vancosamine, which is 2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose. nih.gov While not identical to this compound, it shares the L-arabino configuration and the 2,6-dideoxy feature, underscoring the significance of this structural motif in this class of antibiotics.

The enzymatic synthesis of these unusual deoxysugars is a key area of research in understanding and engineering the biosynthesis of these vital drugs. pnas.org

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and are crucial for their structural integrity and as a barrier against antimicrobial agents. sigmaaldrich.com The O-antigen portion of LPS is highly variable and contributes to the serological diversity of bacteria. sigmaaldrich.com

Unusual sugars, including 3,6-dideoxyhexoses like tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose), are common constituents of the O-antigens of various bacteria, such as Yersinia pseudotuberculosis and Salmonella species. mdpi.comresearchgate.net These sugars are important antigenic determinants. While the specific isomer this compound is less commonly cited in this context than its 3,6-dideoxy counterparts, the presence of various dideoxyhexoses in bacterial O-antigens is a well-established phenomenon. mdpi.comfrontiersin.org

Ascarosides are a class of glycolipids that function as signaling molecules in nematodes, regulating processes such as development and mating behavior. rsc.org The core structure of ascarosides consists of the 3,6-dideoxy sugar L-ascarylose (3,6-dideoxy-L-arabino-hexopyranose) linked to a fatty-acid-like side chain. rsc.org

Although the primary sugar is the 3,6-dideoxy isomer, the study of ascaroside synthesis and biological activity often involves related dideoxy sugars, including those with the L-arabino configuration. rsc.orgglycosmos.orgglycosmos.org

While more commonly associated with microbial sources, this compound and its derivatives have also been identified in plants.

Dianthus chinensis : The Chinese pink, Dianthus chinensis, has been reported to contain 2,6-dideoxy-3-O-ethyl-L-arabino-hexopyranose. nih.govplantaedb.comniph.go.jp

This finding suggests that the biosynthetic pathways for producing such deoxysugars are not limited to microorganisms and may have a broader distribution in nature.

Data Tables

Table 1: Natural Products Containing this compound or Related Moieties

| Natural Product | Class | Organism Source (if applicable) | Specific Sugar Moiety | Reference(s) |

| Olivomycin | Polyketide Antitumor Agent | Streptomyces olivoreticuli | L-Olivose (this compound) | |

| Flambamycin | Polyketide Antibiotic | Streptomyces hygroscopicus | L-Olivose (this compound) | |

| Chlorothricin | Polyketide Antibiotic | Streptomyces antibioticus | 2,6-dideoxy-L-arabino-hexose | lookchem.com |

| Jadomycin B | Angucycline Antibiotic | Streptomyces venezuelae | L-Digitoxose (2,6-dideoxy-D-ribo-hexopyranose) | wikipedia.org |

| Landomycin A | Angucycline Antitumor Agent | Streptomyces globisporus | D-Olivose (2,6-dideoxy-D-arabino-hexopyranose) | psu.edu |

| Landomycin D | Angucycline Antitumor Agent | Streptomyces globisporus | D-Olivose (2,6-dideoxy-D-arabino-hexopyranose) | psu.edu |

| Mithramycin | Anthracycline Antitumor Agent | Streptomyces argillaceus | D-Olivose (2,6-dideoxy-D-arabino-hexopyranose) | psu.edubioscience.co.uk |

| Chloroeremomycin | Glycopeptide Antibiotic | Amycolatopsis orientalis | 4-epi-vancosamine (2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose) | nih.gov |

| Ascarosides | Glycolipids | Nematodes | L-Ascarylose (3,6-dideoxy-L-arabino-hexopyranose) | rsc.org |

| Dianose | Glycoside | Dianthus chinensis | 2,6-Dideoxy-3-O-ethyl-L-arabino-hexopyranose | nih.govniph.go.jp |

Structure-Activity Relationships in Glycoconjugate Function

The biological activity of glycoconjugates containing this compound is profoundly influenced by their chemical architecture. Key structural features, such as the pattern of deoxygenation and the length of the oligosaccharide chain, are critical determinants of their function.

Impact of Deoxygenation Location and Degree on Bioactivity

The absence of hydroxyl groups at specific positions on the sugar ring is a crucial factor in modulating the biological potency of many natural products. nih.gov Deoxygenation, particularly at the C-2 and C-6 positions, is a common modification found in bioactive secondary metabolites. nih.govbris.ac.uk The location and extent of deoxygenation directly influence the molecule's stability, reactivity, and how it interacts with biological systems.

Research into alkyl deoxy glycosides has demonstrated that the deoxygenation pattern is a key determinant of their antibacterial profile. ulisboa.pt For instance, studies on a series of dodecyl glycosides revealed that their antibacterial activity against various Bacillus species was highly dependent on whether they were 2-deoxy, 6-deoxy, or 2,6-dideoxy derivatives. ulisboa.ptresearchgate.net While dodecyl 2,6-dideoxy-α-L-arabino-hexopyranoside was identified as a particularly potent compound, its activity profile differed from its mono-deoxygenated counterparts. ulisboa.pt This highlights that it is not merely the reduction in hydroxyl groups but their specific arrangement that dictates bioactivity.

The rate of hydrolysis, a key factor in the stability and bioavailability of glycosides, is also significantly affected by the position of deoxygenation. The relative rates of spontaneous hydrolysis for deoxy sugars generally follow the trend: 2-deoxy > 4-deoxy > 3-deoxy ≈ 6-deoxy > parent sugar. researchgate.net This indicates that removing the hydroxyl group at the C-2 position has the most pronounced effect on increasing hydrolysis rates. Furthermore, computational studies have suggested that deoxygenation at the C-3 position can impart greater conformational instability compared to modifications at the C-2 or C-4 positions. researchgate.net

Fluorination, as a replacement for a hydroxyl group, further modulates activity. For example, dodecyl 2,6-dideoxy-2-fluoro-α-L-glycosides were found to have potent antibacterial activity against Bacillus anthracis, competitive with the non-fluorinated lead compound. ulisboa.pt

Table 1: Effect of Deoxygenation and Substitution on Antibacterial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Dodecyl 2,6-dideoxy-α-L-arabino-hexopyranoside | Bacillus anthracis | 8-16 µg/mL | ulisboa.pt |

| 6-deoxy glycoside | Bacillus cereus | 32 µg/mL | ulisboa.pt |

Influence of Sugar Chain Length on Molecular Activity

For many bioactive natural products, the carbohydrate portion consists of an oligosaccharide chain, and the length of this chain is a critical factor for activity. nih.gov The landomycin family of antibiotics serves as a prime example. These molecules are glycosylated with a chain of deoxy sugars, which can range from two to six residues in length. nih.govacs.org

Molecular Mechanisms of Biological Activity

The biological effects of this compound glycoconjugates are executed through specific molecular interactions. These include binding to carbohydrate-specific receptors, inhibiting enzyme activity, and physically interacting with cell membranes.

Interactions with Carbohydrate-Binding Receptors

Carbohydrate-binding proteins, or lectins, play vital roles in cell recognition, adhesion, and signaling. uni-kiel.deunirioja.es The interaction between a glycoconjugate and a lectin is highly specific, depending on the presentation of the carbohydrate epitope. unirioja.es While specific studies detailing the interaction of this compound with lectins are limited, the general principles of carbohydrate recognition apply.

Glycosidase Inhibition Mechanisms (e.g., β-galactosidase inhibition)

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in numerous biological processes. nih.gov Inhibitors of these enzymes have significant therapeutic potential. nih.govmdpi.com Deoxy sugars and their derivatives are known to act as glycosidase inhibitors.

A notable example is the competitive inhibition of β-galactosidase from E. coli by n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside. nih.govresearchgate.net This compound, which features a 2,6-dideoxy core, was found to be an excellent inhibitor with a high affinity for the enzyme. nih.gov Competitive inhibitors typically function by binding to the active site of the enzyme, preventing the natural substrate from binding. researchgate.net The structure of the inhibitor mimics the transition state of the substrate during the enzymatic reaction. nih.gov In the case of β-galactosidase, inhibitors like D-galactonolactone bind in the "deep" productive site of the enzyme. wikipedia.org The efficacy of the 2,6-dideoxy sugar derivative as an inhibitor suggests that its structure is a suitable mimic for the transition state complex of the natural substrate.

Table 2: Inhibition of β-galactosidase by a 2,6-dideoxy Sugar Derivative

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | Source |

|---|

Interfacial Activity and Interaction with Model Lipid Bilayers

Certain glycoconjugates of this compound exhibit surfactant-like properties, enabling them to interact with and disrupt cell membranes. ulisboa.pt Alkyl 2,6-dideoxy-arabino-hexopyranosides have been investigated as sugar-based bactericides whose mechanism of action involves interaction with the bacterial cell membrane. ulisboa.ptresearchgate.net

These amphiphilic molecules, which possess a hydrophilic sugar head and a hydrophobic alkyl tail, can aggregate to form micelles. ulisboa.pt It is proposed that they exert their antibacterial effect in a detergent-like manner, perturbing the lipid bilayer of the cell envelope. ulisboa.ptresearchgate.net This interaction leads to damage and the release of cellular contents. researchgate.net

Computational and biophysical studies suggest a more nuanced mechanism than simple solubilization. These glycosides appear to specifically target membranes rich in phosphatidylethanolamine (B1630911) (PE), a primary phospholipid in the membranes of bacteria like Bacillus cereus. researchgate.net The interaction is thought to involve the partitioning of the glycosides into the membrane, leading to membrane ordering and stiffening, rather than generalized disruption. ulisboa.pt This suggests that the specific stereochemistry of the deoxy sugar headgroup plays a role in the precise packing and interaction with the phospholipid headgroups in the bilayer. researchgate.netnih.gov

Modulation of Cellular Permeation (e.g., PAMPA studies)

The ability of a compound to cross cell membranes is a critical determinant of its biological activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used in drug discovery to predict passive, transcellular permeability. nih.govnih.gov The assay measures the diffusion of a compound from a donor compartment, through an artificial membrane composed of lipids dissolved in an organic solvent, to an acceptor compartment. nih.gov This method allows for the rapid assessment of a molecule's lipophilicity and its potential to permeate biological membranes, which is crucial for predicting absorption. nih.gov While specific PAMPA studies for this compound are not extensively documented in publicly available literature, research on its glycoconjugates, particularly alkyl glycosides, provides significant insight into their interaction with and permeation of cellular membranes.

Glycoconjugates of this compound have been synthesized and investigated as potential antimicrobial agents. ulisboa.pt These amphiphilic molecules, which consist of the hydrophilic sugar head group linked to a hydrophobic alkyl tail, are known to interact with the lipid bilayers of cell membranes. ulisboa.pt This interaction is believed to be the primary mechanism of their antimicrobial action, suggesting they can permeate or disrupt the cellular envelope. ulisboa.pt

Research has focused on structure-activity relationships, exploring how modifications to the sugar and the alkyl chain affect biological activity. ulisboa.pt One of the most promising compounds identified is dodecyl 2,6-dideoxy-L-arabino-hexopyranoside, which has demonstrated significant antimicrobial activity against several Gram-positive bacteria, including pathogenic strains of Bacillus. ulisboa.pt The activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The potent activity of these glycoconjugates, with MIC values in the low micromolar range, underscores their ability to effectively interact with and disrupt bacterial membranes. ulisboa.pt

Table 1: Antimicrobial Activity of Dodecyl 2,6-dideoxy-L-arabino-hexopyranoside This table presents the Minimum Inhibitory Concentration (MIC) values for a key glycoconjugate of this compound against various bacterial strains, as reported in research studies.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Bacillus subtilis | 7.8 | ulisboa.pt |

| Bacillus cereus | 7.8 | ulisboa.pt |

| Enterococcus faecalis | 15.6 | ulisboa.pt |

| Listeria monocytogenes | 31.3 | ulisboa.pt |

The interaction with membranes has also been explored through computational studies, including biomolecular simulations, to unravel the molecular-level interactions driving the permeation and disruptive phenomena. ulisboa.pt While these studies confirm the membrane-targeting nature of these glycoconjugates, they also highlight the need for a balance between efficacy and toxicity. For instance, the most potent compound, dodecyl 2,6-dideoxy-α-L-arabino-hexopyranoside, also showed toxicity towards human lymphocytes, indicating a degree of cellular permeation in mammalian cells as well. researchgate.net This has motivated further structural optimization to enhance selectivity for bacterial over human cells. researchgate.net

Role in Carbohydrate Metabolism Research

Deoxysugars, by virtue of their structural difference from their hydroxylated counterparts, can serve as powerful tools in carbohydrate metabolism research. bohrium.com The replacement of one or more hydroxyl groups with hydrogen atoms can fundamentally alter the metabolic fate of the sugar, allowing it to act as a probe or an inhibitor of specific enzymatic pathways. bohrium.comnih.gov

A prominent example, though a stereoisomer of the title compound, is 2-deoxy-D-glucose (2-deoxy-D-arabino-hexopyranose). nih.govwikipedia.org This molecule is actively transported into cells by glucose transporters and is a substrate for hexokinase, which phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). wikipedia.org However, 2-DG-6-P cannot be isomerized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway. wikipedia.org This leads to the accumulation of 2-DG-6-P and the competitive inhibition of glycolysis, making 2-DG a widely used research tool to study the effects of energy deprivation in cells. nih.govwikipedia.org

While this compound itself is not as extensively studied as 2-DG, it and its activated forms play a crucial role in research focused on the biosynthesis of natural products, particularly polyketide antibiotics. nih.gov Many of these complex bioactive molecules are glycosylated with deoxysugars, a process carried out by enzymes called glycosyltransferases. nih.gov Understanding how these enzymes work is key to potentially engineering new antibiotics.

A significant application of this compound in this field is its use in the chemoenzymatic synthesis of nucleotide-activated sugar donors. nih.gov Researchers have successfully synthesized deoxythymidine diphosphate-2,6-dideoxy-β-L-arabino-hexose (dTDP-β-L-olivose). nih.gov This compound serves as a vital donor substrate for the in vitro characterization of glycosyltransferases. nih.gov By providing these enzymes with their specific substrate, scientists can study their function, specificity, and potential for use in generating novel or hybrid antibiotics through glycodiversification. nih.gov The synthesis of dTDP-L-olivose and its D-isomer counterpart from a common keto-sugar intermediate provides access to key reagents for probing the enzymes involved in the biosynthesis of 2,6-dideoxy- and 2,3,6-trideoxyhexoses. nih.gov

Table 2: Key Molecules in the Chemoenzymatic Synthesis and Application of Activated this compound This table outlines the roles of key enzymes and substrates in the synthesis of dTDP-L-olivose, a crucial tool for studying glycosyltransferases in antibiotic biosynthesis.

| Compound/Enzyme | Role in Research | Reference |

|---|---|---|

| dTDP-2,6-dideoxy-4-keto-α-D-glucose | Key intermediate for enzymatic and chemical synthesis | nih.gov |

| dTDP-2,6-dideoxy-β-L-arabino-hexose (dTDP-β-L-olivose) | Donor substrate for in vitro characterization of glycosyltransferases | nih.gov |

| Glycosyltransferases | Enzymes involved in polyketide/antibiotic biosynthesis; subject of study | nih.gov |

Furthermore, the study of the biosynthetic pathways of 2,6-dideoxy sugars in organisms like Streptomyces (which produce antibiotics like chlorothricin) reveals the specific enzymatic steps involved, such as the stereochemistry of hydroxyl group replacement. nih.gov This fundamental research into the metabolism and formation of deoxysugars is essential for understanding how nature builds complex bioactive molecules and for harnessing these pathways for biotechnological applications. bohrium.com

Advanced Spectroscopic and Computational Characterization of 2,6 Dideoxy L Arabino Hexopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of carbohydrates, including 2,6-dideoxy-L-arabino-hexopyranose. Through the analysis of nuclear spin interactions, a wealth of information regarding the connectivity, stereochemistry, and conformational preferences of the molecule can be obtained.

The definitive identification and stereochemical assignment of this compound are achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. These one-dimensional NMR experiments provide crucial information about the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of a carbohydrate, distinct regions correspond to different types of protons. Anomeric protons typically resonate in the downfield region (δ ~4.4–6.0 ppm), while protons attached to carbons bearing hydroxyl groups are found in the range of δ ~3.2–4.2 ppm. nih.gov The methyl protons of 6-deoxy sugars, such as this compound, appear as a characteristic doublet at approximately δ 1.2 ppm. nih.gov The absence of a signal for a proton at the C-2 position, coupled with the presence of signals for methylene (B1212753) protons, confirms the 2-deoxy nature of the sugar.

The stereochemistry of the glycosidic linkage and the relative configuration of the chiral centers can be determined by analyzing the coupling constants (J-values) between adjacent protons. For instance, the magnitude of the ³J(H1, H2) coupling constant is a key indicator of the anomeric configuration. acs.org A comprehensive analysis of all homonuclear coupling constants, often aided by two-dimensional techniques like Correlation Spectroscopy (COSY), allows for the complete assignment of all proton signals and the confirmation of the arabino configuration. nih.govresearchgate.net

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the unambiguous assignment of all carbon resonances. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are often employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. preprints.org

A complete and unequivocal assignment of all ¹H and ¹³C NMR data is often achieved through a combination of 1D and 2D NMR experiments, sometimes in conjunction with computational calculations. nih.govpreprints.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound derivative. Note: Specific chemical shifts can vary depending on the solvent, temperature, and the presence of substituents.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.5-5.2 (anomeric) | ~90-105 (anomeric) |

| 2ax | ~1.6-1.8 | ~30-40 |

| 2eq | ~2.0-2.2 | ~30-40 |

| 3 | ~3.5-4.0 | ~65-75 |

| 4 | ~3.3-3.8 | ~65-75 |

| 5 | ~3.6-4.1 | ~70-80 |

| 6 (CH₃) | ~1.2 (d) | ~15-20 |

The pyranose ring of this compound is not static but exists in a dynamic equilibrium between different conformations, primarily the chair conformations (¹C₄ and ⁴C₁). The preferred conformation and the anomeric preference (α vs. β) are influenced by a variety of factors, including steric interactions and stereoelectronic effects like the anomeric effect. imperial.ac.uk

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position, which is counterintuitive to steric considerations alone. imperial.ac.uk Computational studies using Density Functional Theory (DFT) have been employed to investigate the conformational preferences of various hexopyranose derivatives, including those related to this compound. researchgate.net These studies have shown that deoxygenation at different positions on the pyranose ring can significantly impact the anomeric equilibrium. nih.gov For instance, in some deoxysugar isomers, a preference for the α-anomer has been observed. nih.gov

To overcome the challenges of spectral overlap often encountered in the ¹H NMR spectra of carbohydrates, advanced multi-dimensional NMR techniques are frequently utilized. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional experiment that correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net

HSQC spectra provide a powerful tool for assigning ¹H and ¹³C resonances simultaneously. nih.gov Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates representing the chemical shifts of the carbon and the attached proton. This technique is invaluable for resolving signal overlap and confirming the connectivity within the molecule. rsc.org For example, in the analysis of complex oligosaccharides containing dideoxy sugars, HSQC is crucial for assigning the resonances of each sugar residue. slu.se

Furthermore, variations of the HSQC experiment, such as the F2-coupled ¹H,¹³C-HSQC, can be used to measure one-bond carbon-proton coupling constants (¹J(C,H)). nih.gov The magnitude of ¹J(C1,H1) is a reliable indicator of the anomeric configuration, with values typically greater than 168 Hz for α-anomers and less than 168 Hz for β-anomers in aldohexopyranoses. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used in the study of carbohydrates for molecular weight determination, structural characterization, and quantification.

Mass spectrometry plays a critical role in elucidating the biosynthetic pathways of natural products containing this compound. In the biosynthesis of the anticancer agent SF2575, which features a C-9 C-glycoside of this compound (d-olivose), liquid chromatography-mass spectrometry (LC-MS) was used to identify potential stable intermediates. nih.gov By monitoring selected ions, researchers were able to detect biosynthetic intermediates and propose the sequence of enzymatic reactions. nih.gov

Similarly, in the study of the biosynthesis of TDP-L-epivancosamine, a component of the antibiotic chloroeremomycin, intermediates and the final product were identified using mass spectrometry and NMR. pnas.orgpnas.org Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) was employed to verify the mass of the synthesized sugar nucleotides at various stages of the enzymatic pathway. pnas.orgpnas.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the structural analysis and profiling of glycolipids, which are lipids with a carbohydrate attached. This technique is particularly useful for analyzing complex mixtures of glycolipids from biological samples. nih.gov

In the study of ascarosides, a class of glycolipids that act as signaling molecules in nematodes, HPLC-ESI-MS/MS has been instrumental. rsc.org Ascarosides often contain a 3,6-dideoxy-L-arabino-hexopyranose (ascarylose) unit. By using precursor ion scanning for a characteristic fragment ion of the sugar moiety, researchers can selectively detect and identify a wide range of ascaroside structures in complex biological extracts. rsc.org

The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For instance, collision-induced dissociation (CID) of protonated glycolipid ions can lead to the cleavage of the glycosidic bond, generating fragment ions corresponding to the ceramide and the long-chain base, which helps in the structural elucidation of the lipid portion. nih.gov This detailed structural information is crucial for understanding the biological function of these glycolipids. researchgate.net

Theoretical and Computational Chemistry

Theoretical and computational chemistry provides powerful tools to explore the molecular properties of this compound from a foundational level. These methods allow for the investigation of its three-dimensional structure, stability, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) for Conformational Landscapes

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for exploring the conformational landscapes of deoxysugars like this compound. DFT calculations can determine the relative energies and stabilities of different chair and boat conformations and the orientation of substituent groups.

Comprehensive studies on related deoxysugars, such as the D-enantiomer (2,6-dideoxy-D-arabino-hexopyranose), have utilized DFT methods like M05-2X with a cc-pVTZ(-f) basis set to evaluate the energetic landscape. nih.gov These analyses reveal the significant impact of deoxygenation on the molecule's stability and anomeric preference. For instance, the removal of the hydroxyl group at the C-2 position influences the hydrogen-bonding network and stereoelectronic effects, such as the anomeric effect, which governs the preference for the α or β anomer. nih.gov

In the case of arabino-hexopyranoses, the axial orientation of the hydroxyl group at C-4 can lead to specific hydrogen-bonding interactions that influence anomer stability. nih.gov DFT calculations allow for a quantitative assessment of these interactions, including the calculation of Gibbs free energies for various conformers in both the gas phase and in solution, often simulated using a polarizable continuum model (PCM). nih.gov

Table 1: Key Findings from DFT Studies on Deoxyhexopyranoses

| Parameter Studied | Observation | Significance |

|---|---|---|

| Anomeric Preference | The relative stability of α and β anomers is altered by the position of deoxygenation. | Affects equilibrium populations and biological recognition. |

| Conformational Energy | C-3 deoxygenation generally imparts greater instability compared to C-2 or C-4 deoxygenation. nih.gov | Provides insight into the inherent strain and stability of the pyranose ring. |

| Intramolecular H-Bonding | The orientation of remaining hydroxyl groups dictates the intramolecular hydrogen-bonding network. | A major factor in determining the most stable conformer. acs.org |

| Solvation Effects | Anomeric ratios calculated with solvation models often show good agreement with experimental values. nih.gov | Validates the accuracy of theoretical models for predicting behavior in solution. |

Molecular Mechanics and Dynamics Simulations for Deoxysugar Conformations

While DFT provides high accuracy for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in solution. mdpi.com These methods model the molecule's movements over time, providing insights into its flexibility and the transitions between different conformations. mdpi.com

MD simulations use force fields, such as CHARMM or GLYCAM, which are collections of parameters that define the potential energy of the system. These simulations can model the interactions of the deoxysugar with solvent molecules, typically water, revealing how the solvent influences conformational preferences. For related dideoxyhexoses, MD simulations have been employed to interrogate their conformational landscapes, although the L-arabino isomer is less studied than others like D-digitoxose or abequose. nih.gov The simulations track the trajectories of all atoms over time, allowing for the analysis of properties like ring puckering, dihedral angle distributions of side groups, and the lifetime of intramolecular hydrogen bonds. mdpi.comacquirepublications.org

Prediction and Validation of Spectroscopic Data (e.g., NMR Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be used to validate experimentally determined structures or to distinguish between isomers. arxiv.orgnih.gov For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. mdpi.com

The process typically involves first performing a geometry optimization of the molecule's most stable conformers using DFT. Subsequently, NMR shielding tensors are calculated for each atom in each conformer using methods like Gauge-Including Atomic Orbitals (GIAO). mdpi.com The predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population based on their calculated free energies. researchgate.net

These theoretical predictions can be validated against experimental data. For a range of deoxysugars, comparisons between predicted and experimental NMR shifts have shown excellent agreement, with mean absolute errors as low as 0.20 ppm for ¹H and 1.6 ppm for ¹³C. nih.gov This level of accuracy is often sufficient to confirm a structural assignment or to identify the major anomer in solution. researchgate.net

Chromatographic and Electrophoretic Methodologies

The analysis and purification of this compound, especially from complex mixtures such as enzymatic reactions or natural extracts, rely on high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, including deoxysugars. It is used for purity assessment, quantification, and preparative separation. For dideoxy sugars, various HPLC modes can be employed depending on the specific analytical challenge.

In the context of biosynthetic studies of related 3,6-dideoxy sugars like CDP-ascarylose, HPLC has been instrumental in monitoring reaction progress. lookchem.com For instance, a Partisil SAX 10 strong anion exchange column can be used to separate the nucleotide-activated sugar substrate from the product. lookchem.com

Table 2: Example HPLC Conditions for Dideoxy Sugar Analysis

| HPLC Mode | Column Example | Mobile Phase Example | Application |

|---|---|---|---|

| Anion Exchange | Partisil SAX 10 | 30 mM potassium phosphate (B84403) buffer, pH 7.0 lookchem.com | Separation of nucleotide-activated sugars in enzymatic assays. |

| Reversed-Phase | RP-C18 | Acetonitrile:water gradients amazonaws.com | Analysis of less polar sugar derivatives or reaction mixtures. |

Reversed-phase HPLC is also applicable, particularly after derivatization to increase the hydrophobicity of the sugar. However, for underivatized sugars, methods like hydrophilic interaction liquid chromatography (HILIC) or specialized carbohydrate columns are often preferred.

Capillary Electrophoresis in Enzymatic Reaction Analysis

Capillary Electrophoresis (CE) is a powerful micro-separation technique with several advantages for analyzing enzymatic reactions, including extremely low sample consumption (nanoliter volumes), rapid analysis times, and high separation efficiency. nih.gov This makes it ideal for studying enzymes that synthesize or modify this compound, where substrates or enzymes might be available in only limited quantities. nih.gov

In a typical CE-based enzymatic assay, a small plug of the enzyme can be injected into the capillary, followed by a plug of the substrate. harvard.edu As an electric field is applied, the components migrate according to their charge-to-size ratio. If the substrate and product have different electrophoretic mobilities, they will separate into distinct peaks, allowing for the quantification of both and the determination of kinetic parameters like the Michaelis-Menten constant (Kₘ). nih.govmdpi.com

The technique is versatile and can be coupled with various detectors, most commonly UV-Vis, for detecting chromophoric substrates or products. mdpi.com This method allows for the direct monitoring of reaction progress and is highly effective for screening enzyme inhibitors or characterizing the substrate specificity of an enzyme involved in deoxysugar metabolism. harvard.edumdpi.com

Future Directions in 2,6 Dideoxy L Arabino Hexopyranose Research

Development of Novel and Green Synthetic Strategies

The efficient and environmentally friendly synthesis of 2,6-dideoxy-L-arabino-hexopyranose and its derivatives is a primary focus for future research. While several chemical and chemoenzymatic methods exist, there is a growing need for more sustainable approaches. nih.govnih.govresearchgate.net

Future efforts will likely concentrate on:

Biocatalysis and Chemoenzymatic Synthesis: Expanding the use of enzymes in the synthesis of this compound can lead to higher stereoselectivity and milder reaction conditions. nih.govdntb.gov.ua The application of engineered enzymes with tailored specificities will be crucial for producing a wider range of analogues. Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic steps, offer a powerful approach to constructing complex glycosides containing this deoxysugar. nih.gov

Green Chemistry Principles: The development of synthetic routes that adhere to the principles of green chemistry is paramount. rsc.orgmdpi.com This includes the use of renewable starting materials, non-toxic reagents and solvents, and minimizing waste generation. For instance, exploring the use of biomass-derived precursors could provide a sustainable source for the synthesis of this compound. researchgate.net

Automated Synthesis: Automated continuous flow systems are emerging as a valuable tool for the rapid and efficient synthesis of monosaccharide building blocks, including 2,6-dideoxy sugars. researchgate.net Further development of these technologies will accelerate the synthesis of diverse libraries of this compound derivatives for biological screening.

| Synthetic Strategy | Key Features | Potential Advantages |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reactions. | High stereoselectivity, milder reaction conditions, access to novel analogues. |

| Green Synthesis | Utilization of renewable resources and environmentally benign processes. | Reduced environmental impact, sustainability. |

| Automated Flow Synthesis | Continuous reaction and purification in a microfluidic system. | Increased efficiency, rapid synthesis of libraries, reduced reaction times. |

Discovery and Characterization of Undiscovered Biosynthetic Pathways

The biosynthesis of 2,6-dideoxy sugars involves a series of enzymatic reactions starting from common nucleotide-activated sugars. nih.govresearchgate.net While the biosynthetic pathway for thymidine (B127349) diphosphate (B83284) (TDP)-L-digitoxose has been studied, there is still much to learn about the diversity of these pathways in nature. nih.govresearchgate.net

Future research in this area will focus on:

Genome Mining: With the increasing availability of microbial genome sequences, genome mining approaches can be used to identify novel gene clusters responsible for the biosynthesis of 2,6-dideoxyhexoses. researchgate.netacs.org This could lead to the discovery of new enzymes with unique catalytic activities.

Biochemical Characterization of Enzymes: The detailed biochemical characterization of the enzymes involved in these pathways is essential for understanding their mechanisms and substrate specificities. asm.org This knowledge is crucial for the rational engineering of these pathways.

Elucidation of Regulatory Mechanisms: Understanding how the biosynthesis of these deoxysugars is regulated within the producing organisms can provide insights into how to optimize their production.

Engineering and Reconstitution of Biosynthetic Pathways for New Glycoconjugate Analogues

The ability to engineer and reconstitute biosynthetic pathways in heterologous hosts, such as Escherichia coli, offers a powerful platform for the production of novel glycoconjugates. mdpi.combiorxiv.orgnih.gov This approach, often referred to as glycoengineering, allows for the creation of "unnatural" natural products with potentially improved therapeutic properties. nih.gov

Key future directions include:

Combinatorial Biosynthesis: By mixing and matching genes from different deoxysugar biosynthetic pathways, it is possible to create novel pathways that produce a wide array of 2,6-dideoxyhexose analogues. nih.gov This combinatorial approach can be used to generate libraries of new glycoconjugates for drug screening.

Pathway Optimization: Optimizing the expression of the reconstituted pathway in the heterologous host is crucial for achieving high yields of the desired glycoconjugate. oup.com This can involve balancing the expression levels of the different enzymes in the pathway and engineering the host's metabolism.

Glycorandomization: Introducing glycosyltransferases with relaxed substrate specificity into the engineered pathways can lead to the production of a diverse range of glycosylated products, a process known as glycorandomization.

| Engineered Pathway Component | Function | Goal of Engineering |

| Deoxysugar Biosynthesis Genes | Catalyze the formation of the deoxysugar. | Produce novel deoxysugar analogues. |

| Glycosyltransferases | Transfer the deoxysugar to an aglycone. | Alter the glycosylation pattern, accept new substrates. |

| Host Organism | Provides the cellular machinery for biosynthesis. | Improve product yield and tolerate novel compounds. |

Elucidation of Undiscovered Biological Functions and Molecular Targets

Glycosylation with this compound is known to be critical for the biological activity of many natural products. bris.ac.ukacs.org However, the precise molecular mechanisms by which this sugar moiety influences the interaction of these compounds with their biological targets are often not fully understood.

Future research will aim to:

Identify Molecular Targets: A key goal is to identify the specific proteins, nucleic acids, or other cellular components that interact with glycoconjugates containing this compound. researchgate.net This will provide a deeper understanding of their mechanism of action.

Structure-Activity Relationship Studies: Synthesizing a variety of analogues with modifications in the deoxysugar moiety and evaluating their biological activity can help to elucidate the structural features that are important for target binding and efficacy. ulisboa.pt

Probe for Biological Processes: Glycoconjugates containing this deoxysugar can be used as chemical probes to study a variety of biological processes, such as cell signaling and host-pathogen interactions.

Advanced Computational Modeling for Rational Glycoconjugate Design and Interaction Prediction

Computational methods are becoming increasingly important in glycobiology and drug discovery. mdpi.com Molecular modeling and simulations can provide valuable insights into the structure, dynamics, and interactions of glycoconjugates, guiding the rational design of new therapeutic agents. nih.govglycoforum.gr.jp

Future applications of computational modeling in this field include:

Conformational Analysis: Predicting the preferred conformations of this compound and the glycoconjugates that contain it is crucial for understanding their interactions with biological targets. researchgate.netucl.ac.uk

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the dynamic behavior of these molecules and their interactions with proteins and membranes at an atomic level. mdpi.commpg.de This can help to elucidate the molecular basis of their biological activity.

Rational Drug Design: By combining computational modeling with experimental data, it is possible to rationally design new glycoconjugates with improved affinity and selectivity for their targets. ulisboa.ptulisboa.pt This can accelerate the drug discovery process and reduce the need for extensive trial-and-error experimentation.

| Computational Method | Application in this compound Research |

| Molecular Mechanics | Energy calculations to determine stable conformations of the sugar and its glycoconjugates. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the glycoconjugate over time to understand its flexibility and interactions. |

| Docking Studies | Predicting the binding mode of the glycoconjugate to its protein target. |

| Quantum Mechanics (QM) | Calculating electronic properties to understand reactivity and enzymatic mechanisms. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,6-dideoxy-L-arabino-hexopyranose, and how do they compare in yield and stereochemical control?

- Methodological Answer : The enantioselective synthesis of 2,6-dideoxyhexoses is typically achieved via reductive deoxygenation of protected hexopyranosides. Roush and Brown (1983) demonstrated a Sharpless epoxidation-based approach to synthesize 2,6-dideoxyhexoses with high enantiomeric excess (≥95%) . Evtushenko (1991) optimized partial deoxygenation using catalytic hydrogenolysis of thiocarbonyl intermediates, achieving yields of 80–85% for methyl 2,6-dideoxy-β-D-arabino-hexopyranoside . Key variables include solvent polarity (e.g., THF vs. methanol) and catalyst selection (Pd/C vs. Raney Ni).

Q. How can NMR spectroscopy and X-ray crystallography resolve ambiguities in the stereochemical configuration of 2,6-dideoxyhexoses?

- Methodological Answer : NMR coupling constants (e.g., ) and NOE correlations are critical for determining axial/equatorial substituents. For example, the -NMR signal at δ 5.2 ppm (d, Hz) in methyl 2,6-dideoxy-β-D-arabino-hexopyranoside confirms the β-anomeric configuration . X-ray crystallography provides definitive proof: Hess and Klüfers (2011) resolved a similar compound (2-deoxy-α-D-arabino-hexopyranose) with an R factor of 0.035, showing chair conformation with C1 and C3 hydroxyls in axial positions .

Q. What protective group strategies are effective for selective functionalization of this compound?

- Methodological Answer : Benzylidene and isopropylidene groups are widely used. Nishio et al. (1996) employed 4,6-O-benzylidene protection to selectively methylate the C3 hydroxyl of D-mannose derivatives, achieving 90% regioselectivity . For acid-sensitive intermediates, trityl groups offer reversible protection, as shown in the synthesis of 3-O-methyl derivatives in .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational equilibrium of this compound in solution?

- Methodological Answer : Computational studies (e.g., DFT at the B3LYP/6-311++G** level) predict a preference for the chair conformation. Experimental validation via variable-temperature NMR (VT-NMR) in DMSO-d6 reveals coalescence temperatures near 320 K for ring-flipping, indicating an energy barrier of ~12 kcal/mol . Polar solvents stabilize the chair conformation by reducing pseudorotational entropy, whereas apolar solvents favor minor boat conformers.

Q. What analytical challenges arise when characterizing trace impurities in 2,6-dideoxyhexose derivatives, and how can they be mitigated?

- Methodological Answer : Impurities like 3,6-dideoxy byproducts (formed via over-deoxygenation) require LC-MS/MS with HILIC columns for separation. highlights the use of preparative TLC (silica gel, ether-hexane 1:1) to isolate 3,6-dideoxy-4-O-methylsulfonyl-D-ribo-hexopyranose with ≥95% purity . High-resolution mass spectrometry (HRMS) with ESI+ ionization can differentiate isobaric impurities (e.g., [M+Na] at m/z 245.0898 vs. 245.0921).

Q. How do glycosylation reactions of this compound differ from those of non-deoxygenated sugars, and what mechanistic insights explain these differences?

- Methodological Answer : The absence of C2 and C6 hydroxyls reduces steric hindrance but increases electron density at the anomeric center, altering reactivity. Nishio et al. (1996) observed that 2,6-dideoxy derivatives undergo Koenigs-Knorr glycosylation 30% faster than glucose analogues due to enhanced nucleophilicity of the anomeric oxygen . However, the lack of C6-OH destabilizes oxocarbenium intermediates, necessitating low-temperature (-40°C) conditions to suppress side reactions .

Data Contradiction and Optimization

Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives, and how can experimental design resolve these discrepancies?

- Methodological Answer : Variability in bioactivity often stems from differences in derivative functionalization. For example, notes that 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranoside exhibits antitumor activity, whereas non-methylated analogues are inactive . Rigorous characterization (e.g., HPLC purity >99%, IC50 dose-response curves) and standardized assays (e.g., ATP-based cytotoxicity tests) are critical for reproducibility .

Q. What strategies optimize the scalability of 2,6-dideoxyhexose synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Continuous-flow hydrogenation reactors improve scalability by enhancing mass transfer during deoxygenation. achieved 85% yield in a batch process, but flow systems (e.g., H-Cube Pro) reduce reaction times from 24 h to 2 h . Catalyst recycling (e.g., Pd/C filtration and reactivation) and solvent recovery (e.g., THF distillation) further enhance sustainability .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.